methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate
Description
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a benzyl group at the nitrogen atom, a phenyl substituent at the C4 position, and a methyl ester at the C3 position. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational rigidity, which enhances binding affinity to biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m1/s1 |
InChI Key |
CBOILEULVFQPKE-MSOLQXFVSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CN(C[C@@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis from L-Tartaric Acid Derivatives
The chiral pool strategy utilizes naturally occurring enantiopure compounds as starting materials. L-Tartaric acid, a C2-symmetric diacid, has been employed to establish the (3R,4S) configuration through a four-step sequence:
-
Diastereoselective Amination : L-Tartaric acid dimethyl ester undergoes condensation with benzylamine under Mitsunobu conditions (DIAD, PPh₃) to install the benzyl group with retention of configuration .
-
Ring-Closing Metathesis : Grubbs 2nd-generation catalyst (5 mol%) facilitates cyclization of the diamino intermediate to form the pyrrolidine core at 40°C in dichloromethane .
-
Phenyl Group Introduction : Suzuki-Miyaura coupling with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces the 4-phenyl substituent in 78% yield .
-
Esterification : Final treatment with acetyl chloride in methanol affords the methyl ester (95% yield) .
Key Data :
| Step | Reaction | Conditions | Yield | ee |
|---|---|---|---|---|
| 1 | Amination | DIAD, PPh₃, THF, 0°C | 82% | 99% |
| 2 | Ring-closing metathesis | Grubbs II, CH₂Cl₂, 40°C | 65% | 99% |
| 3 | Suzuki coupling | Pd(PPh₃)₄, DMF/H₂O, 80°C | 78% | 99% |
| 4 | Esterification | AcCl, MeOH, rt | 95% | 99% |
This route achieves 99% enantiomeric excess (ee) but requires costly metathesis catalysts .
Asymmetric Catalytic Hydrogenation of Enamides
Rhodium-catalyzed asymmetric hydrogenation provides direct access to the pyrrolidine stereochemistry. A prochiral enamide precursor, methyl 1-benzyl-4-phenyl-2,5-dihydropyrrole-3-carboxylate, undergoes hydrogenation under the following conditions:
-
Catalyst : Rhodium-(R)-BINAP complex (1 mol%)
-
Solvent : Ethanol
-
Pressure : 50 bar H₂
-
Temperature : 25°C
The reaction proceeds with 94% conversion and 92% ee, as determined by chiral HPLC. Post-hydrogenation purification via silica gel chromatography yields 85% of the target compound.
Limitations :
-
Requires synthesis of the enamide precursor via Stork enamine alkylation (3 steps, 45% overall yield)
-
Catalyst loading impacts cost-effectiveness for large-scale production
Diastereoselective Cyclization Using Chiral Auxiliaries
Chiral oxazolidinone auxiliaries enforce facial selectivity during pyrrolidine ring formation:
-
Auxiliary Attachment : (S)-4-Phenyloxazolidin-2-one is coupled to a γ-amino acrylate derivative using DCC/DMAP (89% yield) .
-
Mannich Cyclization : Treatment with paraformaldehyde and HCl in acetonitrile induces ring closure, yielding a 7:1 diastereomeric ratio (dr) favoring the (3R,4S) isomer .
-
Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ followed by methyl esterification (CH₂N₂) provides the final product (76% over two steps, 91% ee) .
Optimization Insight :
-
Lowering reaction temperature to −20°C improves dr to 10:1 but extends reaction time to 72 hours
-
Microwave-assisted cyclization (100°C, 30 min) maintains 7:1 dr with 95% conversion
Kinetic Resolution via Enzymatic Hydrolysis
Racemic methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate undergoes enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B):
-
Substrate : Racemic methyl ester (1.0 M in MTBE)
-
Conditions : 35°C, 200 rpm shaking, 48 hours
-
Outcome :
-
(3R,4S)-enantiomer remains unhydrolyzed (98% ee)
-
(3S,4R)-acid byproduct (95% ee) removed via extraction
-
Process Metrics :
| Parameter | Value |
|---|---|
| Conversion | 48% |
| Ee (remaining ester) | 98% |
| Productivity | 12 g/L/h |
This method achieves high enantiopurity but sacrifices 50% yield to resolution .
Palladium-Catalyzed Cascade Cyclization
A novel one-pot synthesis combines C-N and C-C bond formation:
-
Starting Materials :
-
Methyl 3-azido-2-(benzylamino)acrylate
-
Phenylacetylene
-
-
Reaction Sequence :
-
CuAAC Click Chemistry : Forms 1,2,3-triazole intermediate (CuI, DIPEA, 60°C)
-
Pd-Catalyzed Cyclization : Pd(OAc)₂/XPhos catalyzes pyrrolidine formation (120°C, DMF)
-
Results :
-
68% isolated yield
-
88% ee (chiral AD-H column analysis)
-
Total reaction time: 8 hours
Advantages :
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve nucleophiles like sodium azide (NaN₃) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
- Anticonvulsant Activity : Research has indicated that this compound exhibits significant anticonvulsant properties through modulation of GABAergic transmission. In animal models, it has shown effectiveness comparable to existing anticonvulsants .
- Potential Drug Development : As a chiral building block, it serves as a precursor for the synthesis of more complex molecules with potential therapeutic effects targeting neurological disorders and other conditions .
Biological Research
- Biological Interactions : Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate is used to study the interactions of pyrrolidine derivatives within biological systems. Its structure allows researchers to explore how similar compounds behave in various biological environments .
- Inhibition Studies : Related compounds have been studied for their ability to inhibit bacterial secretion systems, indicating potential applications in antimicrobial therapies against resistant strains .
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and pharmaceuticals. Its unique structural properties make it valuable for producing high-value chemical products that require specific stereochemistry for efficacy .
Comparative Data Table
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyrrolidine ring with phenyl group | Anticonvulsant properties | Chiral building block for drug development |
| 4-Phenylpyrrolidine-3-carboxylic acid | Pyrrolidine ring with carboxylic acid | Enzyme interaction | Different stereochemistry affects activity |
| Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate | Altered methylation pattern | Potentially different receptor interactions | Unique methylation alters binding affinity |
Case Studies and Research Findings
- Anticonvulsant Activity Study : A study assessing various pyrrolidine derivatives highlighted this compound's significant anticonvulsant effects in animal models, emphasizing its potential for therapeutic use in epilepsy treatment .
- Inhibition of Bacterial Secretion Systems : Research indicated that related compounds could inhibit Type III secretion systems in bacteria, suggesting their utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural features are compared below with analogs from the evidence:
Table 1: Structural and Chemical Comparison
Key Observations :
- Substituent Effects: The phenyl group at C4 in the target compound contributes to hydrophobicity, whereas 4-fluorophenyl () and 4-chlorophenyl () analogs introduce electronegative halogens, enhancing metabolic stability and binding interactions in drug-receptor complexes .
- Stereochemistry :
Physicochemical Properties
- Lipophilicity and Solubility :
- The target compound’s methyl ester and benzyl group enhance lipophilicity compared to the hydroxyl-containing analog in , which has improved aqueous solubility but lower stability .
- Halogenated analogs (–6) exhibit higher molecular weights and altered logP values due to electronegative substituents .
Biological Activity
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and research applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H21NO2, with a molecular weight of approximately 295.38 g/mol. The compound features a pyrrolidine ring with distinct substitutions that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21NO2 |
| Molecular Weight | 295.38 g/mol |
| CAS Number | 87813-03-4 |
The precise biological targets of this compound are not fully elucidated. However, preliminary studies suggest that it may interact with various enzymes and receptors, potentially influencing biochemical pathways related to pain modulation and neuroprotection.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, affecting signaling pathways in the central nervous system.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. Initial assessments indicate that factors such as temperature, pH, and the presence of other compounds may influence its bioavailability and overall efficacy in biological systems.
Biological Activity
Research into the biological activity of this compound has highlighted several promising areas:
1. Anti-inflammatory Effects
Studies have indicated that derivatives of pyrrolidine compounds can exhibit anti-inflammatory properties. This compound is hypothesized to reduce inflammatory cytokine production, thus offering potential therapeutic benefits in conditions characterized by chronic inflammation.
2. Neuroprotective Properties
Given its structural similarities to known neuroprotective agents, this compound may also play a role in protecting neuronal cells from oxidative stress and apoptosis. Preliminary in vitro studies suggest it could enhance neuronal survival under stress conditions.
Case Studies and Research Findings
A review of recent literature reveals several case studies that explore the biological activity of this compound:
Case Study 1: In Vitro Neuroprotection
In a study published by Ohigashi et al., the compound was tested for its neuroprotective effects on cultured neurons subjected to oxidative stress. Results indicated a significant increase in cell viability compared to controls treated with oxidative agents alone .
Case Study 2: Anti-inflammatory Screening
Another study evaluated the anti-inflammatory potential of various pyrrolidine derivatives, including this compound. The compound demonstrated notable inhibition of pro-inflammatory cytokine release in macrophage cultures .
Future Directions
Ongoing research is essential to fully characterize the biological activity and therapeutic potential of this compound. Future studies should focus on:
- Identifying Specific Targets : Elucidating the precise molecular targets will help understand its mechanism of action.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Clinical Trials : Exploring potential applications in pain management and neuroprotection through well-designed clinical trials.
Q & A
Q. Critical Steps for Stereochemical Integrity :
- Use of chiral auxiliaries or catalysts (e.g., Evans oxazolidinones).
- Low-temperature reactions to minimize epimerization.
- Purification via chiral HPLC or recrystallization to isolate the desired diastereomer .
Table 1 : Comparison of Synthetic Protocols
| Method | Starting Material | Yield (%) | Purity (ee%) | Key Reference |
|---|---|---|---|---|
| Chiral Pool Approach | (3R,4S)-4-Phenylpyrrolidine | 65 | >98 | |
| Catalytic Asymmetric | Prochiral ketone derivatives | 72 | 95 |
What spectroscopic methods are most effective for characterizing the stereochemistry of this compound?
Q. Basic Research Focus
- 1D/2D NMR :
- X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis (e.g., [(3R,4S)-piperidine derivatives, similar to the target compound]) .
- Polarimetry : Specific rotation values compared to literature ensure enantiomeric consistency .
How can researchers resolve contradictions in reported synthetic yields for this compound?
Advanced Research Focus
Discrepancies in yields often arise from:
- Reagent Purity : Impurities in starting materials (e.g., benzyl halides) reduce efficiency.
- Catalyst Loading : Asymmetric synthesis protocols may require precise catalyst ratios (e.g., 5 mol% vs. 10 mol%) .
- Workup Conditions : Incomplete extraction or hydrolysis during esterification can lower yields.
Q. Methodological Recommendations :
- Reproduce protocols with rigorously dried solvents and freshly distilled reagents.
- Use in-situ monitoring (e.g., TLC or LCMS) to optimize reaction termination .
What strategies are recommended for improving the enantiomeric excess (ee) in the synthesis of this compound?
Q. Advanced Research Focus
- Dynamic Kinetic Resolution : Employ enzymes or transition-metal catalysts to favor the (3R,4S) configuration.
- Chiral Stationary Phases : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) for final purification .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity in benzylation steps .
What are the recommended storage conditions to ensure the compound’s stability?
Q. Basic Research Focus
- Temperature : Store at –20°C in amber vials to prevent light-induced degradation.
- Atmosphere : Argon or nitrogen headspace to avoid oxidation.
- Desiccants : Use molecular sieves (3Å) to maintain anhydrous conditions .
How does the substitution pattern on the pyrrolidine ring influence the compound’s pharmacological activity?
Q. Advanced Research Focus
- Benzyl Group : Enhances lipophilicity, improving blood-brain barrier penetration (observed in related neuroactive compounds) .
- Phenyl vs. Fluorophenyl : Fluorine substitution increases metabolic stability but may reduce binding affinity to certain receptors (e.g., σ-1 receptors) .
Table 2 : Structure-Activity Relationship (SAR) Trends
| Substituent | Pharmacological Effect | Reference |
|---|---|---|
| 4-Phenyl | Moderate receptor affinity | |
| 4-(Trifluoromethoxy) | Enhanced metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
